Estradiol phosphate

Catalog No.
S569969
CAS No.
4995-43-1
M.F
C18H25O5P
M. Wt
352.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol phosphate

CAS Number

4995-43-1

Product Name

Estradiol phosphate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate

Molecular Formula

C18H25O5P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

BBWXLCKRYRQQPL-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Synonyms

estradiol phosphate polymer, Estradurin, Estradurine, polyestradiol phosphate

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Description

The exact mass of the compound Polyestradiol phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the reaction of estradiol with phosphoric acid. This compound acts as a prodrug, meaning it is converted into the active form of estradiol in the body through enzymatic hydrolysis. Estradiol phosphate is characterized by its rapid metabolism by phosphatase enzymes, which cleave it to release estradiol, the primary female sex hormone responsible for various physiological functions, including reproductive health and secondary sexual characteristics .

  • Hydrolysis: The primary reaction involves the hydrolysis of estradiol phosphate by phosphatase enzymes, leading to the release of estradiol and phosphoric acid. This reaction is crucial for its biological activity as a prodrug .
  • Esterification: Estradiol phosphate can participate in esterification reactions, forming various esters that may have different pharmacological properties.
  • Metabolic Transformation: In the liver, estradiol phosphate is metabolized to estrone and further to estriol, which are then conjugated with glucuronic acid or sulfate for excretion .

Estradiol phosphate exhibits significant biological activity primarily through its conversion to estradiol. As an estrogen, it binds to estrogen receptors (ERα and ERβ), triggering a cascade of genomic and non-genomic effects that influence numerous physiological processes:

  • Reproductive System: It plays a vital role in the development and regulation of the female reproductive system.
  • Bone Health: Estradiol is known to inhibit bone resorption, thereby contributing to bone density maintenance.
  • Cardiovascular Effects: It has favorable effects on lipid profiles and may influence cardiovascular health positively.
  • Neuroprotective Effects: Estradiol has been shown to exert neuroprotective effects, potentially benefiting cognitive function .

The synthesis of estradiol phosphate typically involves:

  • Starting Materials: Estradiol and phosphoric acid are the primary reactants.
  • Esterification Reaction: The reaction is conducted under controlled conditions (temperature, pH) to facilitate the formation of the ester bond between the hydroxyl group of estradiol and phosphoric acid.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical applications .

Estradiol phosphate has several applications in medicine:

  • Hormone Replacement Therapy: It can be used in hormone replacement therapies for postmenopausal women or those with estrogen deficiency.
  • Cancer Treatment: As part of treatment regimens for prostate cancer, it may be used due to its estrogenic activity that can counteract androgen effects .
  • Research Tool: Estradiol phosphate serves as a valuable tool in research settings for studying estrogen receptor signaling pathways and their physiological impacts.

Interaction studies involving estradiol phosphate have highlighted its metabolic pathways and interactions with various enzymes:

  • Cytochrome P450 Enzymes: Estradiol phosphate is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, which play significant roles in its pharmacokinetics .
  • Drug Interactions: Co-administration with other medications may alter its efficacy or increase the risk of adverse effects due to competitive metabolism or changes in hepatic enzyme activity.

Several compounds share structural similarities or functional properties with estradiol phosphate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Estramustine PhosphateEster of estradiol with normustineUsed in prostate cancer treatment; cytostatic agent
Polyestradiol PhosphatePolymer of estradiol phosphateLong-lasting prodrug; used in hormone therapies
Estradiol ValerateEster of estradiol with valeric acidCommonly used in hormone replacement therapy
EstroneNatural estrogenPrecursor to estradiol; lower potency
EthinylestradiolSynthetic derivativeHigher bioavailability; used in contraceptives

Estradiol phosphate's uniqueness lies in its rapid conversion to active estradiol upon administration and its specific application as a prodrug in therapeutic contexts. Its structural modification through phosphorylation distinguishes it from other estrogens, providing different pharmacokinetic properties and therapeutic uses compared to compounds like ethinylestradiol or polyestradiol phosphate .

XLogP3

2.9

UNII

SKL7PDP588

Other CAS

34828-67-6
4995-43-1

Wikipedia

Estradiol 17-phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

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